1,4,7-Trioxonin
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Overview
Description
1,4,7-Trioxonin: is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.1100 g/mol It is a cyclic ether with three oxygen atoms incorporated into a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Trioxonin can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst can yield this compound. The reaction typically requires mild temperatures and careful control of reaction time to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of heterogeneous catalysts can also enhance the reaction rate and selectivity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Trioxonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,4,7-Trioxonin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in certain reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which 1,4,7-Trioxonin exerts its effects involves its ability to interact with various molecular targets. Its cyclic structure allows it to form stable complexes with metal ions and other molecules, which can influence biochemical pathways. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .
Comparison with Similar Compounds
1,4,7-Triazacyclononane: A similar cyclic compound with nitrogen atoms instead of oxygen.
Crown Ethers: These compounds also contain multiple oxygen atoms in a ring structure and are known for their ability to complex with metal ions.
Uniqueness: 1,4,7-Trioxonin is unique due to its specific ring size and the presence of three oxygen atoms, which confer distinct chemical properties compared to other cyclic ethers. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
40369-62-8 |
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Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(2Z,5Z,8Z)-1,4,7-trioxonine |
InChI |
InChI=1S/C6H6O3/c1-2-8-5-6-9-4-3-7-1/h1-6H/b2-1-,4-3-,6-5- |
InChI Key |
GQNOFMQXNNZQRY-SQCKSILFSA-N |
Isomeric SMILES |
C\1=C\O/C=C\O/C=C\O1 |
Canonical SMILES |
C1=COC=COC=CO1 |
Origin of Product |
United States |
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